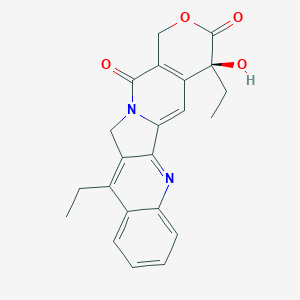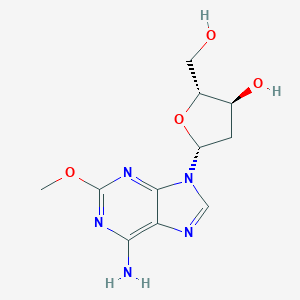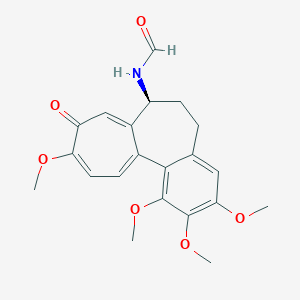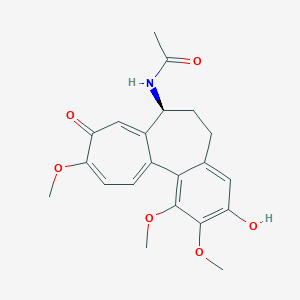
Dasatinib Carboxylic Acid
Vue d'ensemble
Description
Dasatinib Carboxylic Acid is an oxidative metabolite of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . It inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Synthesis Analysis
The synthesis process of Dasatinib includes the step of reacting the compound of formula I with that of formula II to obtain the compound of formula III . Derivatives of Dasatinib were synthesized via esterification with 25 carboxylic acids . The synthetic method of Dasatinib also involves hydroxyl protection agents .Molecular Structure Analysis
Dasatinib has a molecular structure that includes a 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group . The molecular formula of Dasatinib is C22H26ClN7O2S .Chemical Reactions Analysis
Dasatinib underwent degradation in the stress conditions of hydrolysis (acid, alkali), photolytic, thermolytic, and oxidation . A new degradation product (unknown impurity) at RRT 0.22 was formed under the acid and alkali stress conditions .Physical And Chemical Properties Analysis
Dasatinib is an oral, once-daily tyrosine kinase inhibitor. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of Dasatinib in humans is unknown due to the lack of an intravenous formulation .Applications De Recherche Scientifique
Oncology: Leukemia Treatment
Dasatinib Carboxylic Acid: is a potent tyrosine kinase inhibitor (TKI) primarily used in the treatment of various leukemic conditions. It is particularly effective against chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), especially in cases where there is resistance or intolerance to prior therapy, including imatinib . Its efficacy is attributed to its ability to inhibit the BCR-ABL kinase, which is a mutated protein commonly found in these leukemias .
Pharmacokinetics and Pharmacodynamics
The clinical pharmacokinetics and pharmacodynamics of Dasatinib Carboxylic Acid are crucial for its therapeutic drug monitoring (TDM). TDM can help in individualizing medicine to achieve optimal dosing for patients, thereby enhancing treatment efficacy while minimizing adverse effects . Understanding the variability in drug exposure among patients is essential for tailoring personalized treatment plans.
Drug Resistance and Alternative Therapies
Dasatinib Carboxylic Acid acts as a second-line therapy for patients who develop resistance to the first-line treatment with imatinib. It has shown to be 325 times more potent than imatinib in inhibiting unmutated BCR-ABL kinase and is effective against most imatinib-resistant BCR-ABL mutants . This makes it a critical alternative for patients who no longer respond to initial treatments.
Immunosuppressive Properties
Research indicates that Dasatinib Carboxylic Acid may also have immunosuppressive properties. It can influence T-cell function, which may be beneficial in conditions where suppression of the immune system is desired . However, this application requires careful consideration due to the potential risks associated with immunosuppression.
Protein Interaction Studies
Dasatinib Carboxylic Acid’s interaction with proteins such as Human Serum Albumin (HSA) is another area of research. Studies on the binding affinity of Dasatinib to HSA are significant for understanding its effective delivery and distribution in the body . These interactions are typically analyzed using techniques like UV spectroscopy, FTIR, and FRET.
Novel Formulations and Derivatives
The development of novel formulations and derivatives of Dasatinib Carboxylic Acid is an active field of research. By esterifying Dasatinib with various carboxylic acids, including amino acids and fatty acids, researchers aim to improve the drug’s specificity and interaction with diverse biological sites . This could lead to more effective cancer treatments with reduced side effects.
Mécanisme D'action
Target of Action
Dasatinib Carboxylic Acid primarily targets several tyrosine kinases. At nanomolar concentrations, it inhibits BCR-ABL , SRC family (SRC, LCK, YES, FYN), c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
Dasatinib Carboxylic Acid interacts with its targets by inhibiting their kinase activity. It binds to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . Dasatinib’s ability to inhibit both conformations makes it a therapeutic alternative for patients with cancers that have developed imatinib-resistance .
Biochemical Pathways
Dasatinib Carboxylic Acid affects several biochemical pathways. It inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases involved in cancer . Furthermore, dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Pharmacokinetics
Dasatinib Carboxylic Acid is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours . The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation .
Result of Action
The molecular and cellular effects of Dasatinib Carboxylic Acid’s action include the inhibition of the proliferation of certain cancer cells . It has been shown to enhance the generation of CAR T cells, making it particularly relevant for CAR T cell therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dasatinib Carboxylic Acid. For instance, the absorption of dasatinib is decreased by pH-modifying agents such as antacids, H2-receptor blockers, and proton pump inhibitors . This is because dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, changes in gastric pH can significantly impact the bioavailability of dasatinib .
Safety and Hazards
Dasatinib is classified under GHS as causing skin irritation, serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It also poses a short-term (acute) aquatic hazard and a long-term (chronic) aquatic hazard .
Orientations Futures
Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . This review summarizes current knowledge of the clinical pharmacokinetics variation, exposure-response relationships, and analytical method for individualized dosing of Dasatinib, in particular with respect to therapeutic drug monitoring .
Propriétés
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCDXJFWSYUNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474430 | |
| Record name | Dasatinib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib Carboxylic Acid | |
CAS RN |
910297-53-9 | |
| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)


![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)






